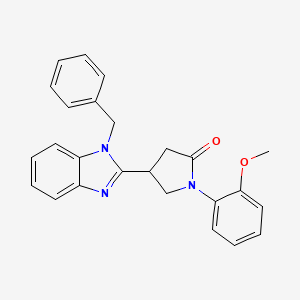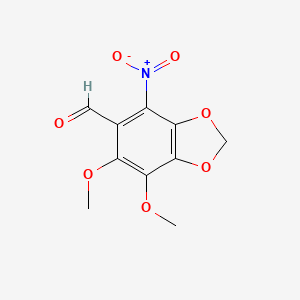![molecular formula C25H24N2O5S B11475792 N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B11475792.png)
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following chemical formula:
- It belongs to the class of benzimidazole derivatives and contains both isoquinoline and thiophene moieties.
- The compound’s structure consists of a central benzimidazole ring with a methylthiophene-2-carboxamide substituent attached to one of the nitrogen atoms.
- Its molecular weight is approximately 504.6 g/mol .
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide: C27H28N2O6S
.Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. research and development in this area may yield more information.
- Industrial production methods would likely involve multi-step syntheses, purification, and optimization for yield and scalability.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction. For example:
Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: React with appropriate nucleophiles or electrophiles.
- Major products formed would vary based on the reaction type and starting materials.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological applications.
Medicine: Assess its therapeutic properties, including antitumor, antimicrobial, or anti-inflammatory effects.
Industry: Consider its use in materials science, such as organic electronics or catalysts.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific biological targets.
- It may interact with enzymes, receptors, or other cellular components, modulating biochemical pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
- Researchers may explore related benzimidazole derivatives or compounds with similar functional groups.
Properties
Molecular Formula |
C25H24N2O5S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H24N2O5S/c1-29-18-8-7-16(13-19(18)30-2)23(27-25(28)22-6-5-11-33-22)24-17-14-21(32-4)20(31-3)12-15(17)9-10-26-24/h5-14,23H,1-4H3,(H,27,28) |
InChI Key |
YXIVTEDMVNEKCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NC(=O)C4=CC=CS4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11475720.png)
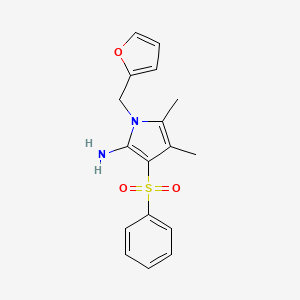
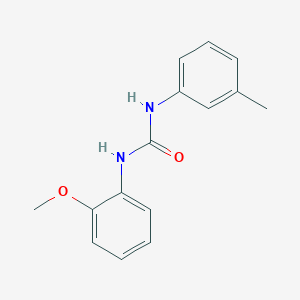
![4-Pyridinemethanamine, N-[3-[4-(cyclopropylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B11475740.png)
![methyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475746.png)
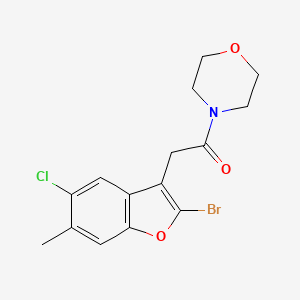
![6-(1,3-benzodioxol-5-yl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475754.png)
![6-(4-methoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11475757.png)
![3-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11475758.png)
![Tetrazolo[1,5-a]pyridin-8-ol](/img/structure/B11475764.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(2-methoxybenzyl)amino]alaninate](/img/structure/B11475775.png)
![2-amino-7-[3-(benzyloxy)-4-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475780.png)
